Rilpivirine
Rilpivirine
Rilpivirine is an aminopyrimidine that is pyrimidine-2,4-diamine in which the amino groups at positions 2 and 4 are substituted by 4-cyanophenyl and 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl groups respectively. Used for treatment of HIV. It has a role as a HIV-1 reverse transcriptase inhibitor and an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor. It is a nitrile and an aminopyrimidine. It is a conjugate base of a rilpivirine(1+).
Rilpivirine is non-nucleoside reverse transcriptase inhibitor (NNRTI) which is used for the treatment of HIV-1 infections in treatment-naive patients. It is a diarylpyrimidine derivative. The internal conformational flexibility of rilpivirine and the plasticity of it interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTI's. Rilpivirine was developed by Tilbotec, Inc. and FDA approved on May 20, 2011. On November 21, 2017, Rilpivirine, in combination with [dolutegravir], was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca. Rilpivirine in combination with [cabotegravir] was granted FDA approval on 21 January 2021. While previously administered once-monthly only, this combination product was granted FDA approval for dosing every two months on February 01, 2022 and without the need for an oral lead-in period prior.
Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor. The chemical classification of rilpivirine is Non-Nucleoside Analog.
Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
Rilpivirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents in the therapy of human immunodeficiency virus (HIV) infection. Rilpivirine is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine.
A diarylpyrimidine derivative and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 that is used in the treatment of HIV INFECTIONS. It is also used in combination with other ANTI-HIV AGENTS, since ANTIVIRAL DRUG RESISTANCE emerges rapidly when it is used alone.
See also: Rilpivirine Hydrochloride (active moiety of); Cabotegravir; rilpivirine (component of); Dolutegravir; rilpivirine (component of) ... View More ...
Rilpivirine is non-nucleoside reverse transcriptase inhibitor (NNRTI) which is used for the treatment of HIV-1 infections in treatment-naive patients. It is a diarylpyrimidine derivative. The internal conformational flexibility of rilpivirine and the plasticity of it interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTI's. Rilpivirine was developed by Tilbotec, Inc. and FDA approved on May 20, 2011. On November 21, 2017, Rilpivirine, in combination with [dolutegravir], was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca. Rilpivirine in combination with [cabotegravir] was granted FDA approval on 21 January 2021. While previously administered once-monthly only, this combination product was granted FDA approval for dosing every two months on February 01, 2022 and without the need for an oral lead-in period prior.
Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor. The chemical classification of rilpivirine is Non-Nucleoside Analog.
Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
Rilpivirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents in the therapy of human immunodeficiency virus (HIV) infection. Rilpivirine is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine.
A diarylpyrimidine derivative and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 that is used in the treatment of HIV INFECTIONS. It is also used in combination with other ANTI-HIV AGENTS, since ANTIVIRAL DRUG RESISTANCE emerges rapidly when it is used alone.
See also: Rilpivirine Hydrochloride (active moiety of); Cabotegravir; rilpivirine (component of); Dolutegravir; rilpivirine (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
500287-72-9
VCID:
VC0548946
InChI:
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+
SMILES:
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Molecular Formula:
C22H18N6
Molecular Weight:
366.4 g/mol
Rilpivirine
CAS No.: 500287-72-9
Inhibitors
VCID: VC0548946
Molecular Formula: C22H18N6
Molecular Weight: 366.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Rilpivirine is an aminopyrimidine that is pyrimidine-2,4-diamine in which the amino groups at positions 2 and 4 are substituted by 4-cyanophenyl and 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl groups respectively. Used for treatment of HIV. It has a role as a HIV-1 reverse transcriptase inhibitor and an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor. It is a nitrile and an aminopyrimidine. It is a conjugate base of a rilpivirine(1+). Rilpivirine is non-nucleoside reverse transcriptase inhibitor (NNRTI) which is used for the treatment of HIV-1 infections in treatment-naive patients. It is a diarylpyrimidine derivative. The internal conformational flexibility of rilpivirine and the plasticity of it interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTI's. Rilpivirine was developed by Tilbotec, Inc. and FDA approved on May 20, 2011. On November 21, 2017, Rilpivirine, in combination with [dolutegravir], was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca. Rilpivirine in combination with [cabotegravir] was granted FDA approval on 21 January 2021. While previously administered once-monthly only, this combination product was granted FDA approval for dosing every two months on February 01, 2022 and without the need for an oral lead-in period prior. Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor. The chemical classification of rilpivirine is Non-Nucleoside Analog. Rilpivirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of rilpivirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor. Rilpivirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents in the therapy of human immunodeficiency virus (HIV) infection. Rilpivirine is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury. Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine. A diarylpyrimidine derivative and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 that is used in the treatment of HIV INFECTIONS. It is also used in combination with other ANTI-HIV AGENTS, since ANTIVIRAL DRUG RESISTANCE emerges rapidly when it is used alone. See also: Rilpivirine Hydrochloride (active moiety of); Cabotegravir; rilpivirine (component of); Dolutegravir; rilpivirine (component of) ... View More ... |
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CAS No. | 500287-72-9 |
Product Name | Rilpivirine |
Molecular Formula | C22H18N6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
Standard InChI | InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ |
Standard InChIKey | YIBOMRUWOWDFLG-ONEGZZNKSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N |
SMILES | CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N |
Canonical SMILES | CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N |
Appearance | Off-white to grey solid powder |
Colorform | Slightly yellow crystalline powder White to off-white powde |
Melting Point | 241-243°C 242 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 0.1mg/ml Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 278, TMC HCl, Rilpivirine Hydrochloride, Rilpivirine R278474 Rilpivirine Rilpivirine HCl Rilpivirine Hydrochloride TMC 278 TMC-278 TMC278 |
Vapor Pressure | 2.84X10-12 mm Hg at 25 °C (est) |
Reference | 1: Institute for Quality and Efficiency in Health Care. Rilpivirine / Emtricitabine / Tenofovir (New Therapeutic Indication) -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK385725/ PubMed PMID: 27905770. 2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736. 3: Saravanan S, Kausalya B, Gomathi S, Sivamalar S, Pachamuthu B, Poongulali S, Pradeep A, Sunil SS, Mothi SN, Smith DM, Kantor R. Etravirine and Rilpivirine drug resistance among HIV-1 subtype C infected Children failing non -nucleoside reverse transcriptase inhibitor-based regimens in South India. AIDS Res Hum Retroviruses. 2016 Nov 21. [Epub ahead of print] PubMed PMID: 27869478. 4: Di Biagio A, Riccardi N, Taramasso L, Capetti A, Cenderello G, Signori A, Vitiello P, Guerra M, de Socio GV, Cassola G, Quirino T, Viscoli C. Switch from unboosted protease inhibitor to a single-tablet regimen containing rilpivirine improves cholesterol and triglycerides. Int J Antimicrob Agents. 2016 Nov;48(5):551-554. doi: 10.1016/j.ijantimicag.2016.07.009. PubMed PMID: 27566908. 5: Aouri M, Barcelo C, Guidi M, Rotger M, Cavassini M, Hizrel C, Buclin T, Decosterd LA, Csajka C; Swiss HIV Cohort Study.. Population pharmacokinetics and pharmacogenetics analysis of Rilpivirine in HIV-1 infected individuals. Antimicrob Agents Chemother. 2016 Oct 31. pii: AAC.00899-16. [Epub ahead of print] PubMed PMID: 27799217. 6: Ogbuagu O. Rilpivirine, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Expert Rev Anti Infect Ther. 2016 Dec;14(12):1113-1126. PubMed PMID: 27797606. 7: Lombaard J, Bunupuradah T, Flynn PM, Ramapuram J, Ssali F, Crauwels H, Hoogstoel A, Van Eygen V, Stevens M. Rilpivirine as a Treatment for HIV-infected Antiretroviral-naïve Adolescents: Week 48 Safety, Efficacy, Virology and Pharmacokinetics. Pediatr Infect Dis J. 2016 Nov;35(11):1215-1221. PubMed PMID: 27294305. 8: Capetti AF, Sterrantino G, Cossu MV, Orofino G, Barbarini G, De Socio GV, Di Giambenedetto S, Di Biagio A, Celesia BM, Argenteri B, Rizzardini G. Switch to Dolutegravir plus Rilpivirine Dual Therapy in cART-Experienced Subjects: An Observational Cohort. PLoS One. 2016 Oct 14;11(10):e0164753. doi: 10.1371/journal.pone.0164753. PubMed PMID: 27741309; PubMed Central PMCID: PMC5065232. 9: Troya J, Ryan P, Ribera E, Podzamczer D, Hontañón V, Terrón JA, Boix V, Moreno S, Barrufet P, Castaño M, Carrero A, Galindo MJ, Suárez-Lozano I, Knobel H, Raffo M, Solís J, Yllescas M, Esteban H, González-García J, Berenguer J, Imaz A; GESIDA-8314 Study Group.. Abacavir/Lamivudine plus Rilpivirine Is an Effective and Safe Strategy for HIV-1 Suppressed Patients: 48 Week Results of the SIMRIKI Retrospective Study. PLoS One. 2016 Oct 11;11(10):e0164455. doi: 10.1371/journal.pone.0164455. PubMed PMID: 27727331; PubMed Central PMCID: PMC5058546. 10: Collins SE, Grant PM, Uwinkindi F, Talbot A, Seruyange E, Slamowitz D, Mugeni A, Remera E, Niyonsenga SP, Nyirimigabo J, Uwizihiwe JP, Dongier P, Muhayimpundu R, Mazarati JB, Zolopa A, Nsanzimana S. A Randomized Switch From Nevirapine-Based Antiretroviral Therapy to Single Tablet Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate in Virologically Suppressed Human Immunodeficiency Virus-1-Infected Rwandans. Open Forum Infect Dis. 2016 Jul 1;3(3):ofw141. PubMed PMID: 27704000; PubMed Central PMCID: PMC5047400. 11: McGowan I, Dezzutti CS, Siegel A, Engstrom J, Nikiforov A, Duffill K, Shetler C, Richardson-Harman N, Abebe K, Back D, Else L, Egan D, Khoo S, Egan JE, Stall R, Williams PE, Rehman KK, Adler A, Brand RM, Chen B, Achilles S, Cranston RD. Long-acting rilpivirine as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): an open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment. Lancet HIV. 2016 Dec;3(12):e569-e578. doi: 10.1016/S2352-3018(16)30113-8. PubMed PMID: 27658864. 12: Parsons TL, Marzinke MA. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. J Pharm Biomed Anal. 2016 Nov 30;131:333-344. doi: 10.1016/j.jpba.2016.08.016. PubMed PMID: 27632783. 13: Curran A, Rojas J, Cabello A, Troya J, Imaz A, Domingo P, Martinez E, Ryan P, Górgolas M, Podzamczer D, Knobel H, Gutiérrez F, Ribera E. Effectiveness and safety of an abacavir/lamivudine + rilpivirine regimen for the treatment of HIV-1 infection in naive patients. J Antimicrob Chemother. 2016 Dec;71(12):3510-3514. PubMed PMID: 27591292. 14: Prathipati PK, Mandal S, Destache CJ. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Sep 10;129:473-81. doi: 10.1016/j.jpba.2016.07.040. PubMed PMID: 27497648; PubMed Central PMCID: PMC5003708. 15: Bernaud C, Khatchatourian L, Rodallec A, Hall N, Perre P, Morrier M, Pineau S, Jovelin T, André-Garnier E, Raffi F, Allavena C. Optimizing the virological success of tenofovir DF/FTC/rilpivirine in HIV-infected naive and virologically suppressed patients through strict clinical and virological selection. Infect Dis (Lond). 2016 Oct;48(10):754-9. doi: 10.1080/23744235.2016.1194528. PubMed PMID: 27389932. 16: Hayashida T, Hachiya A, Ode H, Nishijima T, Tsuchiya K, Sugiura W, Takiguchi M, Oka S, Gatanaga H. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. J Antimicrob Chemother. 2016 Oct;71(10):2760-6. doi: 10.1093/jac/dkw224. PubMed PMID: 27330069. 17: Falcon-Neyra L, Palladino C, Navarro Gómez ML, Soler-Palacín P, González-Tomé MI, De Ory SJ, Frick MA, Fortuny C, Noguera-Julian A, Moreno EB, Santos JL, Olbrich P, López-Cortés LF, Briz V, Neth O; CoRISpe working group.. Off-label use of rilpivirine in combination with emtricitabine and tenofovir in HIV-1-infected pediatric patients: A multicenter study. Medicine (Baltimore). 2016 Jun;95(24):e3842. doi: 10.1097/MD.0000000000003842. PubMed PMID: 27310962; PubMed Central PMCID: PMC4998448. 18: Lambert-Niclot S, Allavena C, Grude M, Flandre P, Sayon S, Andre E, Wirden M, Rodallec A, Jovelin T, Katlama C, Calvez V, Raffi F, Marcelin AG. Usefulness of an HIV DNA resistance genotypic test in patients who are candidates for a switch to the rilpivirine/emtricitabine/tenofovir disoproxil fumarate combination. J Antimicrob Chemother. 2016 Aug;71(8):2248-51. doi: 10.1093/jac/dkw146. PubMed PMID: 27231280. 19: Neukam K, Espinosa N, Collado A, Delgado-Fernández M, Jiménez-Aguilar P, Rivero-Juárez A, Hontañón-Antoñana V, Gómez-Berrocal A, Ruiz-Morales J, Merino D, Carrero A, Téllez F, Ríos MJ, Hernández-Quero J, de Lagarde-Sebastián M, Pérez-Camacho I, Vera-Méndez F, Macías J, Pineda JA; hEPAtic Study Group.. Hepatic Safety of Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate Fixed-Dose Single-Tablet Regimen in HIV-Infected Patients with Active Hepatitis C Virus Infection: The hEPAtic Study. PLoS One. 2016 May 19;11(5):e0155842. doi: 10.1371/journal.pone.0155842. PubMed PMID: 27195797; PubMed Central PMCID: PMC4873169. 20: Foca M, Yogev R, Wiznia A, Hazra R, Jean-Philippe P, Graham B, Britto P, Carey VJ, King J, Acosta EP, Cressey TR; IMPAACT P1058A Team.. Rilpivirine Pharmacokinetics Without and With Darunavir/Ritonavir Once Daily in Adolescents and Young Adults. Pediatr Infect Dis J. 2016 Sep;35(9):e271-4. doi: 10.1097/INF.0000000000001214. PubMed PMID: 27187753. |
PubChem Compound | 6451164 |
Last Modified | Aug 15 2023 |
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